molecular formula C20H22N2OS2 B2455759 2-[(4-tert-butylbenzyl)sulfanyl]-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326840-53-2

2-[(4-tert-butylbenzyl)sulfanyl]-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2455759
CAS No.: 1326840-53-2
M. Wt: 370.53
InChI Key: NSDPUZCRQOTYOT-UHFFFAOYSA-N
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Description

2-[(4-tert-butylbenzyl)sulfanyl]-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound characterized by its unique structure, which includes a thienopyrimidine core, a cyclopropyl group, and a tert-butylbenzylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-tert-butylbenzyl)sulfanyl]-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbinol.

    Attachment of the tert-Butylbenzylsulfanyl Moiety: This step involves the nucleophilic substitution reaction of a tert-butylbenzyl halide with a thiol derivative to form the sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(4-tert-butylbenzyl)sulfanyl]-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and cyclopropyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as thiols or amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thienopyrimidine derivatives.

    Substitution: Substituted thienopyrimidine derivatives.

Scientific Research Applications

2-[(4-tert-butylbenzyl)sulfanyl]-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(4-tert-butylbenzyl)sulfanyl]-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-tert-butylbenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-[(4-tert-butylbenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-[(4-tert-butylbenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 2-[(4-tert-butylbenzyl)sulfanyl]-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one lies in its specific structural features, such as the cyclopropyl group and the thienopyrimidine core, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfanyl]-3-cyclopropylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS2/c1-20(2,3)14-6-4-13(5-7-14)12-25-19-21-16-10-11-24-17(16)18(23)22(19)15-8-9-15/h4-7,10-11,15H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDPUZCRQOTYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4CC4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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